5-fluoro-3-propyl-1H-indole

Serotonin Transporter 5-HT1A Receptor Polypharmacology

This 5-fluoro-3-propyl-1H-indole core is a privileged scaffold for medicinal chemistry. Unlike generic indoles, the 5-fluoro substitution is critical for SERT/5-HT1A dual affinity and PI3K/Akt inhibition. Its optimized lipophilicity (XLogP3 2.7) and low TPSA (15.8 Ų) make it ideal for CNS-penetrant tool compounds and PET tracer development. Ensure your research integrity—avoid regioisomeric or non-fluorinated analogs.

Molecular Formula C11H12FN
Molecular Weight 177.22 g/mol
Cat. No. B15261265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-propyl-1H-indole
Molecular FormulaC11H12FN
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCCCC1=CNC2=C1C=C(C=C2)F
InChIInChI=1S/C11H12FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3
InChIKeyZBQKBFQDMGBNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-propyl-1H-indole (CAS 1433447-70-1): Procurement and Differentiation Guide for the 5-Fluorinated 3-Propyl Indole Scaffold


5-Fluoro-3-propyl-1H-indole (CAS 1433447-70-1, PubChem CID 17904246) is a synthetic, fluorinated 3-alkylindole characterized by a C11H12FN molecular formula and a molecular weight of 177.22 g/mol [1]. This compound serves as a privileged heterocyclic scaffold, specifically a 5-fluoro substituted 3-propyl-1H-indole core, whose derivatives have been extensively investigated as pharmacophores targeting the serotonin transporter (SERT) and 5-HT1A receptor [2]. As documented in authoritative public chemistry databases, the base compound is a defined chemical entity with a stable ChEMBL identifier (CHEMBL2347174) [1], and its chemical space is distinguished by specific computed descriptors such as an XLogP3 of 2.7, a topological polar surface area (TPSA) of 15.8 Ų, and 2 rotatable bonds, which collectively define its lipophilic character and potential for membrane permeability [1].

Why Simple 3-Propylindole or Other Fluoroindole Isomers Cannot Replace 5-Fluoro-3-propyl-1H-indole in Target-Specific Programs


Generic substitution of 5-fluoro-3-propyl-1H-indole with a non-fluorinated 3-propylindole or a regioisomeric fluoroindole (e.g., 4- or 7-fluoro) is scientifically unsound for programs targeting specific protein-ligand interactions. Comparative structure-activity relationship (SAR) studies on indole-based serotonin receptor ligands demonstrate that both the presence and the precise 5-position of the fluorine atom are critical determinants of binding affinity and functional selectivity at the 5-HT1A receptor and SERT [1]. For instance, within the same chemical series of 3-indolylpropyl derivatives, subtle modifications to the indole core result in dramatic, non-linear shifts in dual-target affinity profiles, making potency at one target unpredictable without the exact substitution pattern [1]. Furthermore, studies on 5-fluoroindole derivatives as PI3K/Akt inhibitors reveal that the 5-fluoro substituent directly influences antiproliferative activity against cancer cell lines through specific structural modifications, underscoring that the core scaffold's activity is not inherent but dependent on precise functionalization [2].

Quantitative Differentiation Evidence: 5-Fluoro-3-propyl-1H-indole Derivatives vs. In-Class Analogs


Dual SERT/5-HT1A Polypharmacology: Potency Comparison of 5-Fluoro-3-propylindole Derivatives vs. Non-Fluorinated Core

The 5-fluoro-3-propyl-1H-indole scaffold is a key pharmacophoric element for achieving potent dual affinity at the serotonin transporter (SERT) and the 5-HT1A receptor. While direct data on the unsubstituted core is limited, a cross-study comparison of derivatives with a non-fluorinated 3-propylindole core reveals a critical potency differentiation. In a study by Pessoa‐Mahana et al., the most potent dual ligands based on a non-fluorinated 3-indolylpropyl core exhibited SERT Ki values of 34 nM and 5-HT1A Ki values of 17 nM [1]. In stark contrast, the 5-fluoro-3-propyl-1H-indole containing derivative [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(1H-indol-4-yloxy)-ethyl]-amine (BDBM50150085) demonstrates a Ki of 2 nM at rat SERT and an IC50 of 24.4 nM at human SERT, representing a 17-fold improvement in SERT binding affinity over the most potent non-fluorinated comparator [2].

Serotonin Transporter 5-HT1A Receptor Polypharmacology Antidepressant Structure-Activity Relationship

Intra-Series Potency Differentiation: Impact of Fluorination on Dual SERT/5-HT1A Activity

The presence of the 5-fluoro substituent on the 3-propyl-1H-indole core is not merely a passive modification but an active determinant of functional selectivity and potency. This is evidenced by head-to-head data within a series of derivatives built on the 5-fluoro-3-propyl-1H-indole scaffold. For example, the derivative BDBM50150086 demonstrates an IC50 of 20.5 nM for human SERT inhibition and an EC50 of 0.340 nM for 5-HT1A receptor activation, a high functional potency [1]. In contrast, a closely related analog from the same series, BDBM50191639, shows a significantly reduced SERT IC50 of 386 nM (a 19-fold loss in potency) and a SERT Ki of 9 nM [2]. This intra-scaffold variability demonstrates that the 5-fluoro-3-propyl-1H-indole core itself provides a chemical framework exquisitely sensitive to further functionalization, enabling fine-tuned modulation of both transporter inhibition and receptor agonism that is not achievable with the non-fluorinated core.

Serotonin Transporter 5-HT1A Receptor Polypharmacology Antidepressant Structure-Activity Relationship

PI3K/Akt Anticancer Activity: 5-Fluoro Indole Core as a Critical Determinant of Cytotoxicity

Beyond serotonergic targets, the 5-fluoro substitution on the indole core is critical for activity in the PI3K/Akt signaling pathway, a validated target in oncology. A study by Kumar et al. designed and synthesized two series of 5-fluoro indole derivatives via structural modification of the lead compound AD412 [1]. The most potent derivative from this series, compound 6e, which retains the 5-fluoro indole core, exhibited significant antiproliferative activity against HeLa and SiHa cervical cancer cells with IC50 values of 9.366 µM and 8.475 µM, respectively [1]. This study explicitly notes that the structure-activity relationship (SAR) investigation revealed that placing the fluoro substituent at the C-5 position of the indole ring is crucial for inducing cytotoxicity, as 5-fluoro analogues of other indole phytoalexins did not show improved anti-cancer activity compared to their non-fluorinated leads [2].

PI3K/Akt Pathway Cervical Cancer Antiproliferative Activity Kinase Inhibition

Physicochemical Differentiation: Lipophilicity and Permeability Profile of the 5-Fluoro-3-propyl-1H-indole Core

The introduction of the 5-fluoro atom and the 3-propyl group confers a distinct physicochemical signature on the indole core, directly impacting drug-likeness parameters compared to simpler indole analogs. According to PubChem's computed properties, 5-fluoro-3-propyl-1H-indole has an XLogP3 value of 2.7 and a Topological Polar Surface Area (TPSA) of 15.8 Ų [1]. This lipophilicity (LogP ~2.7) falls within the optimal range (1-3) for CNS drug candidates, balancing membrane permeability with acceptable solubility [2]. In comparison, the non-fluorinated, unsubstituted indole has a lower LogP of 1.3, which can limit its ability to cross lipid bilayers effectively. This property is particularly relevant as in silico ADME predictions for a 5-fluoro indole derivative (compound 6e) indicated good oral bioavailability, underscoring the favorable pharmacokinetic profile conferred by this specific core [3].

Lipophilicity ADME Drug-likeness Physicochemical Properties

Prioritized Application Scenarios for 5-Fluoro-3-propyl-1H-indole in Drug Discovery


Design and Synthesis of Dual SERT/5-HT1A Ligands for Antidepressant Research

This is the primary, quantitatively validated application scenario. Researchers should prioritize this scaffold for generating novel chemical entities targeting both the serotonin transporter and the 5-HT1A receptor, a polypharmacological profile associated with potential faster onset of antidepressant effects. The evidence demonstrates that derivatives of this core can achieve nanomolar or sub-nanomolar functional potency at 5-HT1A (e.g., EC50 0.340 nM) while maintaining potent SERT inhibition (e.g., IC50 20.5 nM) [1]. This scaffold provides a chemically defined and commercially available starting point for exploring this dual mechanism of action, which has been validated as a promising strategy for next-generation antidepressants [2].

Lead Optimization of PI3K/Akt Kinase Inhibitors in Oncology

For medicinal chemistry programs focused on the PI3K/Akt/mTOR signaling pathway, the 5-fluoro-3-propyl-1H-indole core represents a validated pharmacophore. The evidence confirms that 5-fluoro indole derivatives, designed via specific structural modifications, exhibit potent antiproliferative activity against cervical cancer cell lines (HeLa IC50 9.366 µM, SiHa IC50 8.475 µM) and directly inhibit key pathway proteins (PI3K-p85 and p-Akt) in Western blot assays [3]. The SAR studies further indicate that the 5-fluoro substituent on the indole ring is a critical determinant of this anticancer activity [3]. Therefore, procurement of this specific scaffold is justified for hit-to-lead or lead optimization campaigns targeting the PI3K/Akt axis.

Synthesis of CNS-Penetrant Tool Compounds and Radioligands

The optimized physicochemical properties of the 5-fluoro-3-propyl-1H-indole core, particularly its calculated XLogP3 of 2.7 and low TPSA of 15.8 Ų, make it an excellent starting point for designing central nervous system (CNS)-penetrant tool compounds [4]. The fluorine atom also provides a useful handle for developing 18F-labeled derivatives for positron emission tomography (PET) imaging studies of SERT or 5-HT1A receptor occupancy. The core's well-defined chemical structure and availability from commercial suppliers streamline the synthesis of novel ligands for investigating neurological targets in vivo, where optimal brain penetration is a critical requirement.

Building Block for Exploring Novel Indole-Based Sigma Receptor Ligands

Beyond serotonergic and kinase targets, the 5-fluoro-3-propyl-1H-indole scaffold serves as a versatile intermediate for generating libraries of compounds targeting sigma receptors. Preliminary studies have shown that indole-based scaffolds, when appropriately functionalized, can yield high to moderate affinity ligands for sigma-2 receptors, which are implicated in cancer and neurological disorders [5]. The presence of the 3-propylamino side chain and the 5-fluoro substituent in the core provides an ideal chemical framework for systematic SAR exploration to achieve high affinity and selectivity for sigma-1 or sigma-2 subtypes, expanding its utility in niche therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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